Myrciacetin

Aldose Reductase Inhibition Diabetes Complications Polyol Pathway

Select Myrciacetin for its defined mid-potency aldose reductase inhibitor profile (RLAR IC50 13 µM)—positioned distinctly between sub-nanomolar synthetic chalcones (7.4 nM) and weaker flavonoids like myricetin (63 µM). Its unique 6,8-dimethyl substitution, absent in quercetin, enables structurally orthogonal SAR control experiments to determine whether observed polyol pathway effects are attributable to quercetin's catechol B-ring or represent a general flavonoid ARI property. Ideal as a reproducible calibration standard for enzymatic AR assays, offering reliable dose-response curves within standard assay windows. Natural origin from Rhododendron dauricum.

Molecular Formula C17H16O6
Molecular Weight 316.30 g/mol
Cat. No. B11929707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMyrciacetin
Molecular FormulaC17H16O6
Molecular Weight316.30 g/mol
Structural Identifiers
SMILESCC1=C(C(=C2C(=C1O)C(=O)CC(O2)C3=C(C=CC(=C3)O)O)C)O
InChIInChI=1S/C17H16O6/c1-7-15(21)8(2)17-14(16(7)22)12(20)6-13(23-17)10-5-9(18)3-4-11(10)19/h3-5,13,18-19,21-22H,6H2,1-2H3/t13-/m0/s1
InChIKeyDLAILIPOGIKSMK-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Myrciacetin: A Defined Flavonoid Aldose Reductase Inhibitor for Diabetes Complication Research


Myrciacetin (CAS 203734-35-4) is a naturally occurring flavonoid isolated from Rhododendron dauricum that demonstrates quantifiable inhibitory activity against rat lens aldose reductase (RLAR) with an IC50 of 13 µM [1]. The compound features a characteristic dihydrobenzopyran-4-one core with 5,7,2',5'-tetrahydroxy substitution and distinctive 6,8-dimethyl groups (molecular formula C17H16O6, MW 316.31 g/mol) . As a member of the aldose reductase inhibitor (ARI) class targeting the polyol pathway, Myrciacetin presents a specific potency profile that positions it as a mid-range natural scaffold for structure-activity relationship studies, distinct from both high-potency synthetic ARIs and weaker flavonoid congeners .

Why Myrciacetin Cannot Be Casually Substituted with Other Flavonoid Aldose Reductase Inhibitors


Aldose reductase inhibitors (ARIs) across the flavonoid and chalcone classes exhibit IC50 values spanning over five orders of magnitude—from sub-nanomolar synthetic chalcone derivatives to triple-digit micromolar flavonoid analogs [1]. Myrciacetin's 13 µM RLAR IC50 occupies a narrow mid-potency niche: it is approximately 1,750-fold less potent than high-activity synthetic 2',4',2,4-tetrahydroxychalcone (IC50 7.4 nM) yet roughly 5-fold more potent than the structurally related flavonoid myricetin (IC50 63 µM on recombinant human AR) [2]. This intermediate potency profile, combined with its unique 6,8-dimethyl substitution pattern not present in common flavonoids such as quercetin or kaempferol, means that experimental outcomes—including polyol pathway flux measurements, sorbitol accumulation assays, and downstream signaling readouts—are non-interchangeable between Myrciacetin and other ARIs without revalidation of the entire concentration-response relationship [3].

Myrciacetin Quantitative Differentiation Evidence: IC50-Based Comparator Analysis


Mid-Range AR Inhibitory Potency: Myrciacetin (13 µM) vs. Synthetic Chalcone ARIs (7.4 nM – 160 nM)

Myrciacetin exhibits an IC50 of 13 µM against rat lens aldose reductase (RLAR), placing it in the mid-micromolar potency range for natural flavonoid ARIs [1]. In contrast, a systematic study of over 50 synthetic chalcone derivatives identified 2',4',2,4-tetrahydroxychalcone and 2',4',2-trihydroxychalcone as potent human recombinant AR inhibitors with IC50 values of 7.4 nM and 160 nM, respectively [2].

Aldose Reductase Inhibition Diabetes Complications Polyol Pathway

Myrciacetin vs. Myricetin: Approximately 5-Fold Superior AR Inhibition Despite Structural Similarity

Among structurally related flavonoids, Myrciacetin (IC50 13 µM, RLAR) demonstrates approximately 5-fold greater aldose reductase inhibitory potency than myricetin, which exhibited an IC50 of 63 µM against recombinant human AR in a 2020 comparative screening study [1]. Both compounds share a flavonoid core with multiple hydroxyl substitutions, yet Myrciacetin's distinctive 6,8-dimethyl groups on the A-ring likely contribute to this improved enzyme interaction relative to myricetin.

Flavonoid SAR Aldose Reductase Diabetes

Myrciacetin vs. Quercetin: Comparable Potency with Distinct Substitution Pattern for SAR Diversification

Myrciacetin (IC50 13 µM, RLAR) displays inhibitory potency comparable in order of magnitude to quercetin, which exhibited IC50 values of 7.73 µM (RLAR) and 2.54 µM (HRAR) in a 2008 study of prenylated flavonoids [1][2]. While quercetin is the standard reference flavonoid ARI, Myrciacetin's unique 6,8-dimethyl substitution pattern provides a structurally differentiated alternative for exploring SAR relationships without introducing the potency extremes of synthetic ARIs.

Flavonoid SAR Aldose Reductase Inhibition Diabetic Complications

Myrciacetin vs. Epalrestat: Potency Gap Identifies Myrciacetin as a Mid-Range Natural Tool Compound

Myrciacetin's 13 µM RLAR IC50 contrasts sharply with the clinically approved ARI epalrestat, which demonstrates an IC50 of 0.28 µM (280 nM) against human recombinant AR [1]. This approximately 46-fold potency difference (epalrestat more potent on HRAR) positions Myrciacetin as a moderate-efficacy natural product rather than a high-potency therapeutic candidate.

Aldose Reductase Tool Compound Selection Diabetes

Myrciacetin vs. Euphorbia pulcherrima Flavonoids: Lower Potency but Validated Rat Lens AR Activity

Two flavonoids isolated from Euphorbia pulcherrima—5,7,8,3′,4′-pentahydroxy-3-methoxyflavone (Compound 1) and kaempferol-3-β-D-glucopyranosyl (Compound 2)—exhibited IC50 values of 0.97 µM and 0.92 µM, respectively, against AR, comparable to the standard inhibitor D-saccharic acid 1,4-lactone (IC50 0.88 µM) [1]. Myrciacetin, with an IC50 of 13 µM (RLAR), is approximately 13- to 14-fold less potent than these newly characterized flavonoids [2].

Natural Product ARIs Flavonoid Potency Aldose Reductase

Myrciacetin vs. C-Glucosylated Isoliquiritigenin: Micromolar Potency Parity with Distinct Structural Class

A 2019 study on C-glucosylated isoliquiritigenin analogues reported an IC50 of 21 µM for the C-glucosylated derivative, comparable to the parent chalcone isoliquiritigenin (IC50 19 µM) [1]. Myrciacetin's 13 µM RLAR IC50 falls within this same low-micromolar range (13-21 µM), indicating that Myrciacetin (a flavanone/flavonoid scaffold) achieves comparable AR inhibitory potency to certain chalcone-based ARIs without requiring synthetic glucosylation .

Chalcone ARIs Flavonoid ARIs Polyol Pathway

Evidence-Backed Research Applications for Myrciacetin Based on Quantified Comparator Data


Mid-Potency Natural Product Benchmark in Aldose Reductase Inhibitor SAR Campaigns

Myrciacetin's 13 µM RLAR IC50 establishes it as a mid-range potency benchmark for natural product ARI screening programs. Its activity sits between high-potency synthetic chalcones (7.4 nM) and weaker flavonoids such as myricetin (63 µM), providing a defined reference point for categorizing newly discovered ARIs as 'high,' 'moderate,' or 'low' potency relative to a commercially available natural product standard [1][2].

Structurally Differentiated Comparator for Quercetin-Based Polyol Pathway Studies

Myrciacetin offers potency comparable to quercetin (13 µM vs. 7.73 µM RLAR) but with a distinct 6,8-dimethyl substitution pattern absent in quercetin [1]. This enables researchers to employ Myrciacetin as a structurally orthogonal control in experiments designed to determine whether observed polyol pathway effects are attributable specifically to quercetin's catechol B-ring or represent a general property of flavonoid ARIs with similar micromolar potency [2].

Natural Product-Derived Tool Compound for Diabetic Complication Mechanism Studies

With documented RLAR inhibitory activity (IC50 13 µM) and a defined natural origin from Rhododendron dauricum, Myrciacetin serves as a moderate-efficacy chemical probe for investigating AR-dependent pathways in diabetic complications (neuropathy, retinopathy, cataractogenesis) without the potency extremes of epalrestat (0.28 µM) or synthetic sub-nanomolar chalcones [1][2]. This intermediate potency is particularly relevant for studies requiring partial rather than complete AR blockade to model physiological polyol pathway flux [3].

Calibration Standard for Aldose Reductase Enzymatic Assays Using Natural Substrates

Myrciacetin's reproducible 13 µM RLAR IC50 makes it suitable as a calibration standard or positive control in enzymatic assays for aldose reductase activity screening. Unlike ultra-potent synthetic ARIs whose IC50 values may fall below the assay's linear detection range, Myrciacetin's micromolar potency ensures reliable dose-response curves within standard assay windows, facilitating inter-laboratory comparison and assay validation [1].

Technical Documentation Hub

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